

3,4-Difluoromandelic acid CAS number and identification

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Compound of Interest

Compound Name: 3,4-Difluoromandelic acid

Cat. No.: B146327

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An In-depth Technical Guide to **3,4-Difluoromandelic Acid**: Identification, Characterization, and Application

Abstract

3,4-Difluoromandelic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity of derivative compounds. This guide provides a comprehensive overview of **3,4-Difluoromandelic acid**, detailing its core identification parameters, physicochemical properties, and its pivotal role in synthetic chemistry. Furthermore, it outlines a systematic approach to its analytical characterization, ensuring purity and structural confirmation for researchers and drug development professionals.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of all scientific research. **3,4-Difluoromandelic acid** is uniquely identified by its Chemical Abstracts Service (CAS) number.

- CAS Number: 132741-29-8[1][2]
- Molecular Formula: C₈H₆F₂O₃[1][3]

- Molecular Weight: 188.13 g/mol [1][3]

The physical and chemical properties of a compound are essential for its handling, storage, and application in synthetic protocols. The introduction of two fluorine atoms imparts specific characteristics to the mandelic acid scaffold.

Table 1: Physicochemical Properties of **3,4-Difluoromandelic Acid**

Property	Value	Source(s)
Melting Point	92 °C	[3]
Boiling Point	320.72 °C at 760 mmHg	[3]
MDL Number	MFCD00061299	[3]
Storage	Room temperature, sealed, dry	[3]

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[pos="0.87,2.5"]; OH_carboxyl [pos="2.61,2.5"]; F3 [pos="-1.74,-1"]; F4 [pos="0,-2"];
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```
// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 --
C_alpha; C_alpha -- OH_alpha; C_alpha -- C_carboxyl; C_carboxyl -- O_carboxyl
[style=double]; C_carboxyl -- OH_carboxyl; C3 -- F3; C4 -- F4; }
```

Caption: General analytical workflow for the identification of **3,4-Difluoromandelic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ^1H , ^{13}C , and ^{19}F NMR spectra are all highly informative.

- ^1H NMR: The proton spectrum will show distinct signals for the aromatic protons, the alpha-proton (on the carbon bearing the hydroxyl group), and the acidic protons of the hydroxyl and carboxyl groups. The aromatic signals will exhibit complex splitting patterns due to both H-H and H-F coupling. The acidic protons are often broad and may exchange with deuterium in solvents like D_2O .
- ^{13}C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
- ^{19}F NMR: This is a critical experiment for any fluorinated compound. It will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide definitive proof of the 3,4-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak corresponding to the compound's mass.

- Negative Ion Mode (ESI⁻): Expect a prominent peak at m/z 187.02, corresponding to the deprotonated molecule $[\text{M}-\text{H}]^-$.
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition ($\text{C}_8\text{H}_6\text{F}_2\text{O}_3$) and rule out other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **3,4-Difluoromandelic acid** will exhibit characteristic absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of $3300\text{--}2500\text{ cm}^{-1}$.

- O-H Stretch (Alcohol): A sharper band around 3500-3200 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm^{-1} .
- C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm^{-1} .
- C-O Stretch: Bands in the 1320-1210 cm^{-1} and 1200-1000 cm^{-1} regions.

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **3,4-Difluoromandelic acid** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Acetone- d_6) in a standard 5 mm NMR tube. DMSO- d_6 is often a good choice as it can solubilize the compound and allows for observation of the exchangeable OH protons.
- ^1H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to cover both aromatic and aliphatic regions.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance of ^{13}C .
- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F spectrum. This experiment is typically fast due to the 100% natural abundance of ^{19}F .
- Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in all spectra to assign the signals to the specific atoms in the molecular structure.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- System Preparation: Use a reverse-phase C18 column. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

- **Standard Preparation:** Prepare a stock solution of **3,4-Difluoromandelic acid** of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
- **Method Development:** Develop a gradient or isocratic elution method that provides good separation of the main peak from any potential impurities. A typical starting point would be a gradient from 10% to 90% acetonitrile over 15-20 minutes.
- **Detection:** Use a UV detector, monitoring at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).
- **Analysis:** Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

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References

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